Octopamine Hydrochloride

Descripción

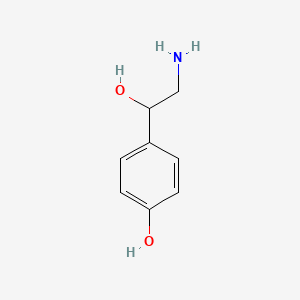

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZXCBVHLCWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033803 | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

770-05-8, 104-14-3 | |

| Record name | (±)-Octopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopamine DL-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Discovery of Octopamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octopamine, a biogenic amine with structural similarities to norepinephrine, plays a pivotal role in the physiology of invertebrates, acting as a neurotransmitter, neuromodulator, and neurohormone.[1] Its discovery in the mid-20th century opened a new avenue of research into the neurobiology of this vast and diverse group of animals. This technical guide provides a comprehensive overview of the history of octopamine's discovery, the synthesis and properties of its hydrochloride salt, its multifaceted physiological roles, and the intricate signaling pathways through which it exerts its effects. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a practical resource for researchers in the field.

A Historical Perspective: The Discovery of a Novel Bioamine

The journey into the world of octopamine began in 1948 in the laboratory of the renowned Italian scientist Vittorio Erspamer. While investigating the composition of the salivary glands of the octopus (Octopus vulgaris), Erspamer and his colleague Boretti identified a novel sympathomimetic amine.[2] This discovery was a significant addition to Erspamer's illustrious career, which also included the identification of serotonin, initially named enteramine.[3][4] The newly found substance was aptly named "octopamine" after the organism in which it was first found.[1]

Initially, the precise chemical structure of octopamine remained to be elucidated. It was through further meticulous work that Erspamer, in 1952, identified it as L-p-hydroxyphenylethanolamine.[5] This structural clarification was crucial for subsequent research into its synthesis and physiological functions. While Erspamer is credited with its discovery in a biological system, it is noteworthy that octopamine had been synthesized chemically prior to its natural identification.[1]

Chemical Synthesis and Properties of Octopamine Hydrochloride

For experimental and pharmaceutical applications, octopamine is commonly used in its hydrochloride salt form, which offers improved stability and solubility.

Synthesis of this compound

Several synthetic routes for this compound have been developed. Two notable methods are outlined below:

Method 1: Synthesis from Phenol

A method for synthesizing DL-Octopamine hydrochloride starts with phenol as the initial raw material. The process involves the reaction of phenol with aminoacetonitrile hydrochloride in a nonpolar solvent in the presence of a Lewis acid catalyst to form a ketoimine. This intermediate is then hydrolyzed and subsequently dissolved in a mixed solvent of water and methanol. The final step is catalytic hydrogenation using 5% Palladium on carbon (Pd/C) in a high-pressure autoclave to yield DL-Octopamine hydrochloride.[6]

Method 2: Synthesis from p-Hydroxybenzaldehyde

Another synthetic pathway for (S)-octopamine involves the reaction of p-hydroxybenzaldehyde and nitromethane. This reaction, carried out in the presence of a specific catalyst, generates an (S)-octopamine precursor, (S)-1-(4-hydroxyphenyl)-2-nitroethanol. This precursor then undergoes a hydrogenation reduction reaction with hydrogen gas, catalyzed by palladium on carbon, to produce (S)-octopamine.[7] The hydrochloride salt can then be formed by treatment with hydrochloric acid.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂·HCl | [6] |

| Molecular Weight | 189.64 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | ~170 °C (decomposes) | [9] |

| Solubility | Soluble in water, ethanol, and DMSO | [4][6] |

Physiological Roles of Octopamine in Invertebrates

Octopamine is a pleiotropic molecule in invertebrates, orchestrating a wide array of physiological and behavioral processes. It is considered the invertebrate counterpart to the vertebrate adrenergic system, mediating the "fight-or-flight" response.[9][10] Its functions as a neurotransmitter, neuromodulator, and neurohormone are crucial for survival and adaptation.

As a Neurotransmitter

In its role as a neurotransmitter, octopamine is released at synaptic junctions and acts on postsynaptic receptors to elicit rapid responses. A classic example is its function in the firefly lantern, where its release triggers light production.[11][12]

As a Neuromodulator

As a neuromodulator, octopamine modifies the activity of neuronal circuits, influencing behaviors over longer timescales. It is involved in:

-

Aggression: Studies in Drosophila have shown that reduced octopamine levels lead to decreased aggression.[6]

-

Learning and Memory: Octopamine plays a significant role in associative learning and memory formation in insects like the honeybee.[10]

-

Locomotion and Flight: It is crucial for initiating and maintaining rhythmic behaviors such as flight and walking.[11]

-

Reproduction: Octopamine modulates various aspects of female insect reproduction, including ovulation and egg-laying.[11]

As a Neurohormone

When released into the hemolymph (the invertebrate equivalent of blood), octopamine acts as a neurohormone, traveling to distant target tissues to regulate metabolic processes. It is instrumental in mobilizing energy reserves, such as lipids and carbohydrates, from the fat body to prepare the organism for energy-demanding activities.[9]

Signaling Pathways of Octopamine

Octopamine exerts its diverse effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the cell surface.[1][13] The activation of these receptors triggers intracellular second messenger cascades, leading to a cellular response.

Octopamine Receptors

Insect octopamine receptors have been classified into three main groups based on their structural and signaling properties, drawing parallels to vertebrate adrenergic receptors:[8]

-

Alpha-adrenergic-like octopamine receptors (OctαR): These receptors are structurally similar to vertebrate α-adrenergic receptors.

-

Beta-adrenergic-like octopamine receptors (OctβR): These receptors share homology with vertebrate β-adrenergic receptors.

-

Octopamine/Tyramine receptors (Oct/TyrR): This group of receptors can be activated by both octopamine and its precursor, tyramine.[6]

Second Messenger Systems

The binding of octopamine to its receptors can lead to the activation of different second messenger pathways, including:

-

Cyclic AMP (cAMP) Pathway: Activation of some octopamine receptors leads to an increase in intracellular cAMP levels through the stimulation of adenylyl cyclase.[1][12]

-

Phospholipase C (PLC) Pathway: Other octopamine receptors are coupled to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium (Ca²⁺) concentrations.[1]

-

Inhibition of Adenylyl Cyclase: Certain octopamine receptors can also inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[1]

The specific signaling pathway activated depends on the receptor subtype and the cell type in which it is expressed, allowing for the diverse and specific effects of octopamine throughout the invertebrate body.

Overview of the primary octopamine signaling pathways in invertebrates.

Key Experimental Methodologies

The elucidation of octopamine's functions and signaling pathways has been made possible through a variety of experimental techniques. Below are protocols for some of the key experiments cited in the literature.

Radioligand Binding Assays for Receptor Characterization

Objective: To determine the binding affinity of octopamine and other ligands to specific octopamine receptors.

Protocol:

-

Membrane Preparation: Tissues expressing the octopamine receptor of interest (e.g., insect brains or cell lines transfected with the receptor gene) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-octopamine) is incubated with the membrane preparation in the presence of varying concentrations of an unlabeled competitor ligand (e.g., octopamine, tyramine, or synthetic agonists/antagonists).

-

Incubation and Separation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the competitor ligand.

Second Messenger Assays

Objective: To measure the effect of octopamine receptor activation on intracellular second messenger levels.

A. cAMP Assay:

-

Cell Culture and Treatment: Cells expressing the octopamine receptor are plated and incubated. They are then treated with various concentrations of octopamine or other test compounds for a specific duration.

-

Cell Lysis: The cells are lysed to release intracellular components.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit according to the manufacturer's instructions.

-

Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

B. Intracellular Calcium (Ca²⁺) Assay:

-

Cell Loading: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with octopamine or other ligands.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

-

Data Analysis: The change in fluorescence is used to quantify the increase in intracellular calcium, and dose-response curves are constructed.

Electrophysiological Recordings

Objective: To investigate the effects of octopamine on neuronal activity and muscle function.

Protocol (e.g., locust extensor tibiae muscle preparation):

-

Dissection: A locust hind leg is dissected to expose the extensor tibiae muscle and its innervating nerves.

-

Mounting and Perfusion: The preparation is mounted in a recording chamber and continuously perfused with saline.

-

Recording: Intracellular or extracellular electrodes are used to record muscle potentials or nerve activity.

-

Stimulation and Drug Application: Nerves can be stimulated electrically to evoke muscle contractions. This compound is applied to the preparation via the perfusing saline at known concentrations.

-

Data Acquisition and Analysis: The electrical signals are amplified, digitized, and analyzed to determine changes in parameters such as muscle contraction amplitude, frequency of nerve firing, or synaptic potential characteristics in response to octopamine application.

A typical experimental workflow for characterizing octopamine receptors.

Quantitative Data from Seminal Studies

The following tables summarize key quantitative data from foundational research on octopamine, providing a basis for comparison and further investigation.

Table 1: Pharmacological Characterization of Octopamine Receptors in Locust

| Receptor Subtype | Agonist | EC₅₀ (μM) | Antagonist | IC₅₀ (μM) | Reference |

| Octopamine₁ | Octopamine | 0.8 | Phentolamine | 0.1 | Evans, 1981 |

| Octopamine₂ₐ | Octopamine | 0.3 | Mianserin | 0.05 | Evans, 1981 |

| Octopamine₂ₑ | Octopamine | 1.0 | Chlorpromazine | 0.2 | Evans, 1981 |

Table 2: Effect of Octopamine on cAMP Levels in Different Tissues

| Organism | Tissue | Octopamine Concentration (μM) | % Increase in cAMP (mean ± SEM) | Reference |

| Schistocerca gregaria (Locust) | Extensor tibiae muscle | 10 | 150 ± 20 | Evans, 1981 |

| Periplaneta americana (Cockroach) | Fat body | 1 | 250 ± 35 | Gole & Downer, 1979 |

| Apis mellifera (Honeybee) | Brain | 100 | 80 ± 12 | Nathanson & Greengard, 1973 |

Conclusion and Future Directions

Since its discovery by Vittorio Erspamer, our understanding of octopamine and its hydrochloride salt has grown immensely. It is now firmly established as a critical signaling molecule in invertebrates, with roles as diverse as those of the adrenergic system in vertebrates. The detailed characterization of its receptors and signaling pathways has not only advanced our fundamental knowledge of neurobiology but has also opened up possibilities for the development of novel and specific insecticides that target the octopaminergic system, which is largely absent in vertebrates.

Future research will likely focus on further dissecting the complex neural circuits modulated by octopamine, exploring the interactions between octopamine and other neurotransmitter systems, and identifying new pharmacological agents that can selectively target different octopamine receptor subtypes. The continued application of advanced techniques such as optogenetics, CRISPR-Cas9 gene editing, and sophisticated imaging will undoubtedly provide deeper insights into the multifaceted world of this fascinating bioamine.

References

- 1. researchgate.net [researchgate.net]

- 2. Concerted Actions of Octopamine and Dopamine Receptors Drive Olfactory Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Tyramine and octopamine: ruling behavior and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octopamine mediated relaxation of maintained and catch tension in locust skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular studies on insect octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regional differences in responsiveness to octopamine within a locust skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The control of metabolic traits by octopamine and tyramine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Studies on the mode of action of octopamine, 5-hydroxytryptamine and proctolin on a myogenic rhythm in the locust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biochemical Profile of Octopamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octopamine hydrochloride, the salt form of the endogenous biogenic amine octopamine, plays a significant role as a neurotransmitter, neuromodulator, and neurohormone in invertebrates. In vertebrates, it is considered a trace amine with agonist activity at various adrenergic and trace amine-associated receptors. This technical guide provides an in-depth overview of the core biochemical properties of this compound, including its physicochemical characteristics, receptor binding affinities, and interactions with enzymes. Detailed methodologies for key experimental procedures are outlined, and signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of experimental settings.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ · HCl | [3] |

| Molecular Weight | 189.64 g/mol | [2][4] |

| Melting Point | ~170 °C (decomposes) | [2] |

| pKa (Strongest Acidic) | 9.64 | [5][6] |

| pKa (Strongest Basic) | 8.98 | [5][6] |

| Solubility | ||

| Water | Soluble[2], to 100 mM[7] | [2][7] |

| PBS (pH 7.2) | ~10 mg/mL | [3][8] |

| Ethanol | ~10 mg/mL | [3][8] |

| DMSO | ~12 mg/mL | [3][8] |

| DMF | ~12 mg/mL | [8] |

Receptor Binding and Functional Activity

Octopamine interacts with a range of G-protein coupled receptors (GPCRs) in both invertebrates and vertebrates. In invertebrates, it has its own dedicated receptor system, while in mammals, it primarily interacts with adrenergic and trace amine-associated receptors (TAARs).

Invertebrate Octopamine Receptors

In insects, octopamine receptors are broadly classified into three main groups: α-adrenergic-like (OctαR), β-adrenergic-like (OctβR), and octopamine/tyramine receptors (Oct-TyrR).[9] These receptors are coupled to various second messenger systems, primarily involving cyclic AMP (cAMP) and phospholipase C (PLC) pathways, leading to changes in intracellular Ca²⁺ levels.[10][11]

Vertebrate Adrenergic and Trace Amine-Associated Receptors

In mammals, octopamine exhibits a lower affinity for α- and β-adrenergic receptors compared to the endogenous ligands norepinephrine and epinephrine.[9] It also functions as an agonist at trace amine-associated receptor 1 (TAAR1).[9]

| Receptor Target | Ligand/Agonist | Species/System | Affinity (Ki) / Potency (EC50) | Source |

| α-Adrenergic Receptors | Octopamine | Mammalian | 400- to 2,000-fold lower affinity than norepinephrine | [9] |

| β-Adrenergic Receptors | Octopamine | Mammalian | 400- to 2,000-fold lower affinity than norepinephrine | [9] |

| β3-Adrenergic Receptor | Octopamine | Mammalian Adipocytes | Agonist | [7] |

| α2A-Adrenergic Receptor | Octopamine | Human (cloned) | Agonist | [7] |

| TAAR1 | Octopamine | Mammalian | - | [9] |

Enzyme Interactions

Octopamine is a substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[4] The metabolism of octopamine by MAO is a crucial factor in regulating its physiological concentrations and activity.

Signaling Pathways

The activation of octopamine receptors initiates intracellular signaling cascades that mediate its diverse physiological effects.

Figure 1: Invertebrate Octopamine Receptor Signaling Pathways.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the biochemical properties of this compound. These protocols are intended as a guide and should be optimized for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [³H]-prazosin for α1-adrenergic receptors)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known non-labeled ligand), and competitive binding (radioligand + varying concentrations of this compound).

-

Incubation: To each well, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either buffer, non-labeled ligand, or this compound. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Figure 2: General Experimental Workflow for Ligand Characterization.

Monoamine Oxidase (MAO) Inhibition Assay

This spectrophotometric assay measures the ability of this compound to inhibit the activity of MAO isoforms (MAO-A and MAO-B).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)[4]

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a suitable reaction vessel (e.g., cuvette or 96-well plate), prepare a reaction mixture containing the assay buffer, MAO enzyme, and varying concentrations of this compound (or a known inhibitor as a positive control).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Absorbance: Monitor the change in absorbance at a specific wavelength over time. The product of the MAO-A catalyzed oxidation of kynuramine can be measured at 316 nm, and the product of the MAO-B catalyzed oxidation of benzylamine can be measured at 250 nm.[4]

-

Calculate Initial Velocity: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Method:

-

Solution Preparation: Prepare a solution of this compound of known concentration in water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Conclusion

This technical guide provides a foundational understanding of the key biochemical properties of this compound. The presented data on its physicochemical characteristics, receptor interactions, and enzyme kinetics, along with the detailed experimental methodologies and visual representations of its signaling pathways, serve as a valuable resource for scientists engaged in the study and development of novel therapeutics targeting aminergic systems. Further research into the specific interactions of this compound with various receptor subtypes and its metabolic fate will continue to elucidate its complex biological role.

References

- 1. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Showing Compound Octopamine (FDB010583) - FooDB [foodb.ca]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Octopamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

The Intricate Dance of Octopamine: A Technical Guide to its Mechanism of Action in Invertebrates

For Immediate Release

[City, State] – [Date] – In the vast and diverse world of invertebrates, the biogenic amine octopamine hydrochloride orchestrates a symphony of physiological processes, acting as a crucial neurotransmitter, neuromodulator, and neurohormone. Its profound influence on everything from locomotion and feeding to learning and memory has made its mechanism of action a focal point for researchers in neuroscience and drug development. This technical guide delves into the core of octopamine signaling in invertebrates, providing a comprehensive overview for scientists and professionals seeking to understand and manipulate this vital pathway.

Octopamine exerts its effects by binding to a specific class of G-protein coupled receptors (GPCRs), which are integral membrane proteins that initiate intracellular signaling cascades upon activation.[1][2] The absence of octopamine receptors in vertebrates makes them a highly attractive target for the development of selective insecticides.[1][2]

Octopamine Receptor Classification and Signaling Pathways

Invertebrate octopamine receptors are broadly classified into three main groups based on their structural and functional similarities to vertebrate adrenergic receptors:

-

Alpha-adrenergic-like octopamine receptors (OctαR): These receptors are primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC).[3] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4]

-

Beta-adrenergic-like octopamine receptors (OctβR): These receptors are typically coupled to Gs proteins, which activate adenylyl cyclase (AC).[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA).[5]

-

Octopamine/Tyramine receptors (TyrR): This group of receptors can be activated by both octopamine and its precursor, tyramine. They are often coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]

The activation of these distinct signaling pathways ultimately leads to a wide array of physiological responses, tailored to the specific cell type and developmental stage of the invertebrate.

Quantitative Pharmacology of Invertebrate Octopamine Receptors

The affinity and efficacy of octopamine and other ligands for its receptors vary across different invertebrate species and receptor subtypes. This pharmacological diversity is crucial for understanding the specific physiological roles of octopamine and for the rational design of targeted insecticides. The following tables summarize key quantitative data from various studies.

| Receptor Subtype | Invertebrate Species | Ligand | Assay Type | EC50 / IC50 / Ki (nM) | Reference |

| OctαR | |||||

| AgOAR45A | Anopheles gambiae | Octopamine | cAMP Assay | 8.7 | [7] |

| AgOAR45A | Anopheles gambiae | Clonidine | cAMP Assay | 0.03 | [7] |

| AgOAR45A | Anopheles gambiae | Naphazoline | cAMP Assay | 0.02 | [7] |

| AgOAR45B | Anopheles gambiae | Octopamine | cAMP Assay | 11.2 | [7] |

| AgOAR45B | Anopheles gambiae | Clonidine | cAMP Assay | 0.02 | [7] |

| AgOAR45B | Anopheles gambiae | Naphazoline | cAMP Assay | 0.01 | [7] |

| OctβR | |||||

| BdOctβR1 | Bactrocera dorsalis | Octopamine | cAMP Assay | 0.911 | [8] |

| BdOctβR1 | Bactrocera dorsalis | Naphazoline | cAMP Assay | 0.635 | [8] |

| BdOctβR1 | Bactrocera dorsalis | Tyramine | cAMP Assay | 19.7 | [8] |

| CcOctβ1R | Cotesia chilonis | Octopamine | cAMP Assay | 39.0 | [5] |

| CcOctβ1R | Cotesia chilonis | Naphazoline | cAMP Assay | 1.83 | [5] |

| CcOctβ2R | Cotesia chilonis | Octopamine | cAMP Assay | 6.69 | [5] |

| CcOctβ2R | Cotesia chilonis | Naphazoline | cAMP Assay | 1.15 | [5] |

| CcOctβ3R | Cotesia chilonis | Octopamine | cAMP Assay | 12.1 | [5] |

| CcOctβ3R | Cotesia chilonis | Naphazoline | cAMP Assay | 2.17 | [5] |

| PxOctβ3 | Plutella xylostella | Octopamine | cAMP Assay | ~65 | [9] |

| PaOctβ2R | Periplaneta americana | Epinastine | cAMP Assay | 12 | [1] |

| PaOctβ2R | Periplaneta americana | Phentolamine | cAMP Assay | 100 | [1] |

Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for the accurate interpretation and replication of research findings. This section provides an overview of the key experimental protocols used to investigate the mechanism of action of octopamine.

Heterologous Expression of Octopamine Receptors

To study the function of a specific octopamine receptor in isolation, it is often expressed in a cell line that does not endogenously express the receptor. This "heterologous expression" system allows for the detailed characterization of the receptor's pharmacological and signaling properties.

Protocol Outline:

-

Gene Isolation and Cloning: The open reading frame of the octopamine receptor gene is amplified from invertebrate cDNA and cloned into a suitable mammalian expression vector.

-

Cell Culture and Transfection: A chosen cell line (e.g., HEK293 or CHO cells) is cultured and then transfected with the expression vector containing the receptor gene.

-

Selection of Stable Cell Lines: Cells that have successfully integrated the receptor gene are selected, often using an antibiotic resistance marker included in the vector.

-

Functional Characterization: The stably transfected cells are then used in a variety of assays to characterize the receptor's properties.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of ligands for a receptor. These assays involve incubating a radiolabeled ligand with a preparation of membranes from cells expressing the receptor of interest.

Key Steps:

-

Membrane Preparation: Cells expressing the octopamine receptor are harvested and homogenized to isolate the cell membranes.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]octopamine) and varying concentrations of a competing unlabeled ligand.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 of the competing ligand, which can then be used to calculate its inhibitory constant (Ki).

Second Messenger Assays

To determine which signaling pathway a receptor utilizes, the levels of second messengers like cAMP and intracellular Ca2+ are measured following receptor activation.

cAMP Assays:

-

Principle: These assays typically employ a competitive immunoassay format or a bioluminescent reporter system to quantify the amount of cAMP produced by cells.

-

General Protocol:

-

Cells expressing the octopamine receptor are plated in a multi-well plate.

-

The cells are treated with various concentrations of an agonist.

-

A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

The cells are lysed, and the cAMP concentration in the lysate is measured using a commercial assay kit.

-

Intracellular Calcium Assays:

-

Principle: Changes in intracellular calcium concentration are typically measured using fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to Ca2+.

-

General Protocol:

-

Cells expressing the octopamine receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are then stimulated with an agonist.

-

The change in fluorescence is monitored over time using a fluorescence microscope or a plate reader.

-

Electrophysiology

Whole-cell patch-clamp electrophysiology is a powerful technique used to study the effects of octopamine on the electrical properties of individual neurons. This method allows for the direct measurement of ion channel activity and synaptic transmission.

Methodology Overview:

-

Preparation: A single invertebrate neuron is isolated or accessed within a tissue slice.

-

Patching: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing electrical access to the entire cell.

-

Recording: The membrane potential or ionic currents are recorded in response to the application of octopamine and other pharmacological agents.

Logical Relationships in Octopamine-Mediated Physiological Responses

The activation of octopamine receptors triggers a cascade of events that ultimately leads to a specific physiological outcome. The relationship between receptor activation and the final response is a complex interplay of signaling pathways and cellular machinery.

This guide provides a foundational understanding of the mechanism of action of this compound in invertebrates. The intricate details of its signaling pathways, the quantitative aspects of its pharmacology, and the experimental methodologies used to study it are all critical areas of ongoing research. A deeper comprehension of this system will undoubtedly pave the way for the development of more effective and environmentally friendly strategies for insect pest management and provide further insights into the fundamental principles of neurobiology.

References

- 1. mdpi.com [mdpi.com]

- 2. Octopamine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-dependent receptor subtype selectivity and G protein subtype preference of heterocyclic agonists in heterologously expressed silkworm octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and Pharmacological Characterization of β-Adrenergic-like Octopamine Receptors in the Endoparasitoid Cotesia chilonis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octopamine - Wikipedia [en.wikipedia.org]

- 7. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a β-Adrenergic-Like Octopamine Receptor in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Chemical Structure of Octopamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis and detailed structural characteristics of octopamine hydrochloride. Targeted at researchers, scientists, and professionals in drug development, this document outlines a prevalent two-step synthetic pathway starting from phenol, including detailed experimental protocols and reaction conditions. The chemical structure is elucidated through crystallographic data, and key physicochemical and spectroscopic properties are summarized for reference. All quantitative data is presented in structured tables, and the synthetic and experimental workflows are visualized using logical diagrams to facilitate understanding.

Chemical Structure of this compound

This compound, systematically named 4-(2-amino-1-hydroxyethyl)phenol hydrochloride, is the salt form of octopamine, a biogenic amine structurally related to norepinephrine[1][2]. The presence of a chiral center at the carbinol carbon results in two enantiomers, (R)- and (S)-octopamine[3]. The racemic mixture is commonly referred to as (±)-octopamine hydrochloride[4].

General and Physicochemical Properties

The fundamental properties of (±)-octopamine hydrochloride are summarized in the table below. It typically appears as a white to off-white or light-yellow crystalline solid and is soluble in water[4][5][6].

| Property | Value | Reference |

| IUPAC Name | 4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | [7] |

| Synonyms | DL-Octopamine HCl, Norfen, Epirenor | [4][7] |

| Molecular Formula | C₈H₁₂ClNO₂ | [7][8] |

| Molecular Weight | 189.64 g/mol | [7][9] |

| CAS Number | 770-05-8 ((±)-form) | [4][7] |

| Melting Point | 162-170 °C (decomposes) | [10] |

| Solubility | Water: Soluble (>44.8 mg/mL) PBS: 100 mg/mL Ethanol: ~11 mg/mL DMSO: ~9.5 mg/mL | [1][5] |

Crystal Structure

The crystal structure of (±)-octopamine hydrochloride has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/c[11]. The ethanolamine side chain is in an extended conformation, with the plane of the side chain oriented at approximately 79° to the plane of the phenyl ring[11]. The crystal packing is stabilized by hydrogen bonding involving the ammonium group, hydroxyl groups, and the chloride ion[11].

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [11] |

| Space Group | P2₁/c | [11] |

| a | 10.73(1) Å | [11] |

| b | 8.50(1) Å | [11] |

| c | 10.58(1) Å | [11] |

| β | 106.1(1)° | [11] |

| Volume (U) | 927.2 ų | [11] |

| Z | 4 | [11] |

| Calculated Density (Dc) | 1.358 g cm⁻³ | [11] |

| Torsion Angle (O(2)-C(7)-C(8)-N) | -67° | [11] |

| Torsion Angle (C(1)-C(7)-C(8)-N+) | 171° | [11] |

Synthesis of DL-Octopamine Hydrochloride

A common and efficient method for synthesizing DL-octopamine hydrochloride involves a two-step process starting from phenol. The first step is an acylation reaction to form an intermediate, 1-(4-hydroxyphenyl)-2-aminoacetophenone hydrochloride, followed by a catalytic hydrogenation to yield the final product[9].

Experimental Protocols

The following protocols are based on established industrial synthesis methods[9][10].

-

Reaction Setup: Charge a suitable reaction vessel with dichloromethane (e.g., 120 kg). Sequentially add phenol (e.g., 38.5 kg) and aminoacetonitrile hydrochloride (e.g., 35 kg)[9].

-

Catalyst Addition: Cool the mixture to 5 ± 5 °C. Slowly add anhydrous aluminum trichloride (e.g., 106 kg) in batches, maintaining the temperature at 10 ± 10 °C[9].

-

Reaction: After the addition is complete, pass hydrogen chloride gas through the mixture until saturation. Allow the reaction to proceed at 20 ± 5 °C for 18 hours[9].

-

Work-up and Isolation: Prepare a separate vessel with water (e.g., 220 kg) and cool to 5 ± 5 °C. Slowly transfer the reaction mixture into the cold water, controlling the temperature at 40 ± 10 °C. Heat the resulting mixture to 55 ± 5 °C and hold for 30 minutes[9].

-

Purification: Cool the mixture to 30 ± 5 °C. Isolate the crude product by centrifugation. The intermediate bullion can be further purified by recrystallization from methanol. The typical yield for this step is approximately 75-80%[9].

-

Reaction Setup: Dissolve the intermediate from Step 1 in a mixture of water (e.g., 50 kg) and methanol (e.g., 200 kg) in a high-pressure autoclave[9].

-

Catalysis: Add a 5% Palladium on Carbon (Pd/C) catalyst[9].

-

Hydrogenation: Conduct the catalytic hydrogenation under a controlled pressure of 1.5 ± 0.1 MPa and a temperature of 20-45 °C. The reaction time typically ranges from 7 to 24 hours[9].

-

Isolation and Purification: After the reaction is complete, filter off the catalyst. The filtrate is concentrated to yield the crude product. Further purification can be achieved by recrystallization, for example, using ethanol and ethyl acetate[9]. The yield for the reduction step is reported to be around 90%[9].

Characterization Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

| Analysis Type | Observed Data | Reference |

| Infrared (IR) Spectroscopy | KBr wafer technique is standard. Spectra are available in patent literature for comparison. | [7][9] |

| ¹H NMR (S-enantiomer HCl) | Spectra available in patent literature (CN102059145A). | [12] |

| ¹³C NMR (S-enantiomer HCl) | Spectra available in patent literature (CN102059145A). | [12] |

| Mass Spectrometry (MS) | Data for the free base (Octopamine, C₈H₁₁NO₂) is available. Precursor m/z [M+H]⁺: 154.0863. | [13] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Octopamine - Wikipedia [en.wikipedia.org]

- 3. This compound, (-)- | C8H12ClNO2 | CID 23724773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 770-05-8: (±)-Octopamine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. apexbt.com [apexbt.com]

- 6. DL-Octopamine hydrochloride | 770-05-8 [chemicalbook.com]

- 7. This compound | C8H12ClNO2 | CID 102484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. KEGG DRUG: this compound [genome.jp]

- 9. CN102381991A - Method for synthesizing DL-Octopamine hydrochloride - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. CN102059145A - Catalyst, method for synthesizing (S)-octopamine and method for synthesizing (S)-N-trans-feruloyloctopamine - Google Patents [patents.google.com]

- 13. Octopamine | C8H11NO2 | CID 4581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Octopamine Hydrochloride: A Technical Guide on its Dual Role as a Neurotransmitter and Neuromodulator

Executive Summary: Octopamine (OA), a biogenic monoamine structurally analogous to norepinephrine in vertebrates, serves as a critical signaling molecule in invertebrates.[1][2] It functions pleiotropically as a neurotransmitter, a neuromodulator, and a neurohormone, orchestrating a vast array of physiological and behavioral processes.[1][3] This technical guide provides an in-depth examination of the distinct yet overlapping roles of octopamine as a neurotransmitter and a neuromodulator. It details the underlying signaling pathways, presents quantitative data on receptor interactions, and outlines key experimental protocols for its study, targeting researchers, scientists, and professionals in drug development.

The Core Distinction: Neurotransmitter vs. Neuromodulator

In invertebrate nervous systems, octopamine's function is context-dependent, defined by the timescale, location, and physiological outcome of its release. While both roles are mediated by G-protein coupled receptors (GPCRs), the distinction lies in the nature of the signal transmission.[1][4]

Octopamine as a Neurotransmitter

As a classical neurotransmitter, octopamine is involved in fast, direct, and localized synaptic communication. This role is characterized by:

-

Synthesis and Storage: Octopamine is synthesized from tyrosine via a tyramine intermediate and is stored in high concentrations within presynaptic vesicles in specific neurons.[3][5][6]

-

Synaptic Release: Upon neuronal depolarization, it is released in a calcium-dependent manner into the synaptic cleft.[5]

-

Postsynaptic Action: It binds to postsynaptic receptors, causing a rapid physiological response in the target cell.

-

Signal Termination: The signal is terminated by rapid reuptake from the synaptic cleft via membrane transporters.[3]

Evidence for its neurotransmitter role includes the direct regulation of endocrine gland activity and the control of light emission in the firefly lantern.[3][7]

Octopamine as a Neuromodulator

In its neuromodulatory capacity, octopamine produces slower, more sustained, and often diffuse effects that alter the intrinsic properties of neurons and the strength of synaptic connections. This function is characterized by:

-

Broad Influence: Octopamine modulates nearly every physiological process studied in invertebrates, from sensory inputs to complex behaviors.[1]

-

Altered Excitability: It changes the resting membrane potential and firing threshold of neurons, making them more or less responsive to other synaptic inputs. For example, in snails, octopamine increases the excitability of specific feeding motoneurons by modulating an inward sodium current.[8]

-

Synaptic Plasticity: It modifies the strength and structure of synapses, playing a key role in learning and memory.[9][10]

-

State-Setting: Octopamine release can shift the entire organism into a different behavioral state, such as heightened arousal or activity, a concept known as the "orchestration hypothesis".[2] This includes preparing the insect for extended activity by acting as a neurohormone to mobilize lipids and carbohydrates from fat bodies.[3]

This modulatory role is crucial for behaviors like aggression, appetitive motivation, and the establishment of social hierarchies.[10][11]

Octopamine Signaling Pathways

Octopamine exerts its effects by binding to several distinct classes of GPCRs, which are structurally and functionally analogous to vertebrate adrenergic receptors.[4][12] The activation of these receptors triggers different intracellular second messenger cascades.

α-Adrenergic-like Receptors (OctαR)

These receptors are primarily coupled to Gq proteins. Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[9][12]

References

- 1. Octopamine in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. dovepress.com [dovepress.com]

- 4. Octopamine - Wikipedia [en.wikipedia.org]

- 5. Octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Octopamine increases the excitability of neurons in the snail feeding system by modulation of inward sodium current but not outward potassium currents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Control of Synaptic and Behavioral Plasticity by Octopaminergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Octopamine-mediated circuit mechanism underlying controlled appetite for palatable food in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"octopamine hydrochloride and its relation to noradrenaline"

An In-depth Technical Guide to Octopamine Hydrochloride and its Relation to Noradrenaline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Octopamine (OA), a biogenic amine, is a crucial neurotransmitter, neuromodulator, and neurohormone in invertebrates, where it is often considered the functional counterpart to noradrenaline (NA), also known as norepinephrine, in vertebrates.[1][2] Structurally, octopamine is a monohydroxylated analog of noradrenaline, lacking the hydroxyl group at the 3-position on the phenyl ring.[3] This structural difference underlies their distinct receptor pharmacology and physiological roles, particularly between invertebrate and vertebrate systems. While both amines are derived from tyrosine via homologous biosynthetic pathways, their receptor systems, though functionally analogous, are not evolutionarily orthologous.[4][5] In mammals, octopamine is a trace amine with significantly lower affinity for adrenergic receptors compared to noradrenaline, though it displays notable activity at the trace amine-associated receptor 1 (TAAR1).[2] This guide provides a detailed technical overview of the relationship between octopamine and noradrenaline, focusing on their biosynthesis, receptor pharmacology, signaling pathways, and the experimental methodologies used for their characterization.

Structural and Biosynthetic Relationship

Octopamine and noradrenaline share a common phenethylamine core structure and are both synthesized from the amino acid L-tyrosine. However, their biosynthetic pathways diverge, leading to key structural differences.

-

Structure: The primary structural difference is that noradrenaline is a catecholamine, possessing two hydroxyl groups on its phenyl ring (at the 3 and 4 positions), while octopamine is a phenolamine with only one hydroxyl group (at the 4 position).[3]

-

Biosynthesis: The synthesis of both neurotransmitters begins with L-tyrosine, but they proceed through different enzymatic steps. In vertebrates, noradrenaline synthesis involves the hydroxylation of tyrosine to L-DOPA, followed by decarboxylation to dopamine, which is then finally hydroxylated by dopamine β-hydroxylase to form noradrenaline.[6] In invertebrates, the primary pathway for octopamine involves the decarboxylation of tyrosine to tyramine, which is then hydroxylated by tyramine β-hydroxylase to yield octopamine.[7] The enzymes dopamine β-hydroxylase and tyramine β-hydroxylase are homologous.[4][5]

Receptor Pharmacology: A Comparative Analysis

The functional similarities between octopamine and noradrenaline stem from their interaction with receptors that are structurally and functionally related. Invertebrate octopamine receptors are classified into families that are analogous to vertebrate adrenergic receptors (e.g., alpha- and beta-like).[2][3][7] However, in mammals, octopamine's affinity for these adrenergic receptors is profoundly lower than that of noradrenaline.

Interaction with Mammalian Adrenergic Receptors

Studies consistently show that octopamine is a very weak agonist at mammalian α- and β-adrenergic receptors. Its binding affinity is reported to be 400 to 2,000 times lower than that of noradrenaline.[2] Comparative studies highlight this difference in potency, with para-octopamine being approximately 1,000-fold less active than noradrenaline at α1- and α2-adrenoceptors.[8] While it binds poorly to α1, α2, β1, and β2 subtypes, it demonstrates modest binding and activity at the β3-adrenergic receptor, which may be related to its ability to promote lipolysis.[1]

| Receptor Subtype | Ligand | Affinity (Ki) / Potency (EC50) | Potency Relative to Noradrenaline | Species/Tissue | Reference |

| α1-Adrenergic | Noradrenaline | High Affinity | - | Rat Aorta | [8] |

| p-Octopamine | Low Affinity | ~1,000-fold lower | Rat Aorta | [8] | |

| α2-Adrenergic | Noradrenaline | High Affinity | - | Rabbit Saphenous Vein | [8] |

| p-Octopamine | Low Affinity | ~1,000-fold lower | Rabbit Saphenous Vein | [8] | |

| β1-Adrenergic | Noradrenaline | High Affinity (~10x > β2) | - | Human | [9] |

| p-Octopamine | Poor Binding | Significantly lower | Mammalian Systems | [1] | |

| β2-Adrenergic | Noradrenaline | Lower Affinity | - | Human | [9] |

| p-Octopamine | Poor Binding | Significantly lower | Mammalian Systems | [1] | |

| β3-Adrenergic | Noradrenaline | N/A | - | Mammalian Systems | |

| p-Octopamine | Modest Binding | N/A | Mammalian Systems | [1] |

Table 1: Comparative pharmacology of Noradrenaline and p-Octopamine at mammalian adrenergic receptors. Data is often presented as relative potency due to the low affinity of octopamine.

Interaction with Mammalian Trace Amine-Associated Receptor 1 (TAAR1)

In contrast to its weak activity at adrenergic receptors, octopamine is a potent agonist at TAAR1, a G-protein coupled receptor that responds to various trace amines.[2] The rank order of potency for endogenous ligands at human TAAR1 is generally tyramine > β-phenethylamine > dopamine = octopamine.

| Receptor | Ligand | Potency (EC50) | Species | Reference |

| TAAR1 | p-Tyramine | ~69 - 214 nM | Rat, Human | [10] |

| β-Phenylethylamine | ~240 - 324 nM | Rat, Human | [10] | |

| Octopamine | ~2 - 10 µM | General Orthologues | [10] | |

| Dopamine | Weak Agonist | Rat | [10] | |

| Noradrenaline | Inactive | Human |

Table 2: Agonist potency at the mammalian Trace Amine-Associated Receptor 1 (TAAR1).

Activity at Invertebrate Receptors

Recent pharmacological characterization of adrenergic-like and octopaminergic receptors in the annelid Platynereis dumerilii provides a fascinating insight into the ancestral state of these signaling systems, where both receptor types coexist.

| Receptor (from P. dumerilii) | Ligand | Potency (EC50) in M | Reference |

| α1-Adrenergic-like | Noradrenaline | 2.1 x 10⁻⁷ | [11] |

| Octopamine | > 1.0 x 10⁻⁴ (Inactive) | [11] | |

| α2-Adrenergic-like | Noradrenaline | 8.2 x 10⁻⁹ | [11] |

| Octopamine | 2.7 x 10⁻⁶ | [11] | |

| Octopamine α-like | Noradrenaline | > 1.0 x 10⁻⁴ (Inactive) | [11] |

| Octopamine | 2.5 x 10⁻⁷ | [11] |

Table 3: Comparative potency of Noradrenaline and Octopamine at coexisting adrenergic-like and octopaminergic receptors in the annelid Platynereis dumerilii.

Signaling Pathways

Both adrenergic and octopamine receptors are predominantly G-protein coupled receptors (GPCRs) that modulate intracellular second messenger systems, most commonly cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

-

Gαs and Gαi Coupling: Beta-adrenergic receptors (β1, β2, β3) and β-adrenergic-like octopamine receptors (OctβR) typically couple to the stimulatory G-protein, Gαs.[12] This activates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, α2-adrenergic receptors and some invertebrate octopamine/tyramine receptors (Oct/TyrR) couple to the inhibitory G-protein, Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[13][14]

-

Gαq Coupling: Alpha-1-adrenergic receptors and α-adrenergic-like octopamine receptors (OctαR) primarily couple to the Gαq protein. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).

Experimental Protocols

Characterizing the pharmacology of octopamine and noradrenaline involves two primary types of in vitro assays: radioligand binding assays to determine receptor affinity and functional assays to measure receptor activation and downstream signaling.

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., octopamine) by measuring its ability to displace a radiolabeled ligand from a receptor.

-

Receptor Preparation: Prepare cell membrane homogenates from tissue or cultured cells expressing the adrenergic receptor of interest. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β).

-

Non-Specific Binding (NSB): Add the same components as total binding, plus a high concentration of an unlabeled competing ligand to saturate the receptors.

-

Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound (octopamine or noradrenaline).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Protocol: cAMP Functional Assay

This protocol measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cAMP following receptor activation.

-

Cell Culture: Culture cells stably or transiently expressing the GPCR of interest (e.g., β2-adrenergic receptor) in a suitable plate format (e.g., 384-well).

-

Compound Preparation: Prepare serial dilutions of the test agonists (octopamine, noradrenaline) in an appropriate assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

For Gαi-coupled receptors: Co-stimulate cells with a fixed concentration of an adenylyl cyclase activator like forskolin, and measure the agonist's ability to reduce the forskolin-stimulated cAMP level.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit. Common methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Luminescence-based assays (e.g., cAMP-Glo™): Based on the principle that cAMP activates PKA, which depletes ATP. The remaining ATP is measured using a luciferase/luciferin reaction.

-

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Convert the raw signal (e.g., fluorescence ratio, luminescence) from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).

-

Conclusion

The relationship between octopamine and noradrenaline is a classic example of functional analogy shaped by divergent evolution. While they share a common biosynthetic precursor and activate structurally similar GPCRs, their physiological roles are largely segregated between invertebrates and vertebrates. Octopamine's role as the primary "fight-or-flight" neuromodulator in insects is mirrored by noradrenaline's function in the vertebrate sympathetic nervous system. However, for drug development professionals, their pharmacological distinction is critical. Octopamine is a very weak agonist at mammalian adrenergic receptors, making it an attractive target for developing highly selective insecticides with minimal off-target effects in vertebrates. Conversely, its significant potency at TAAR1 suggests a potential, though still largely unexplored, role in mammalian neurophysiology that warrants further investigation. A thorough understanding of their comparative pharmacology, supported by robust binding and functional assays, is essential for both fundamental research and the targeted design of novel therapeutics and pesticides.

References

- 1. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octopamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Octopamine receptor subtypes and their modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Molecular and Pharmacological Characterization of β-Adrenergic-like Octopamine Receptors in the Endoparasitoid Cotesia chilonis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ancient coexistence of norepinephrine, tyramine, and octopamine signaling in bilaterians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Juncture: A Technical Guide to the Biosynthesis of Octopamine from Tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway converting tyramine to octopamine, a critical step in the neurochemistry of many invertebrates. This pathway, catalyzed by the enzyme tyramine β-hydroxylase (TβH), represents a key regulatory point in octopaminergic signaling and a potential target for novel drug development. This document details the enzymatic machinery, summarizes key quantitative data, provides comprehensive experimental protocols for studying this pathway, and visualizes the core biological processes through detailed diagrams.

Introduction

Octopamine, the invertebrate counterpart to norepinephrine, is a biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone. It plays a pivotal role in a vast array of physiological processes, including the fight-or-flight response, learning, memory, and locomotion. The direct precursor to octopamine is tyramine, which is synthesized from the amino acid tyrosine via decarboxylation. The final, and often rate-limiting, step in octopamine biosynthesis is the hydroxylation of tyramine. This conversion is catalyzed by the copper-containing monooxygenase, tyramine β-hydroxylase (TβH). Understanding the intricacies of this biosynthetic step is paramount for researchers in neurobiology, entomology, and pharmacology, as it offers a specific target for modulating octopaminergic systems. This guide serves as a comprehensive resource for professionals seeking to investigate this vital pathway.

The Biosynthetic Pathway: From Tyramine to Octopamine

The conversion of tyramine to octopamine is a single enzymatic hydroxylation reaction.

-

Substrate: Tyramine

-

Enzyme: Tyramine β-hydroxylase (TβH) (EC 1.14.17.1)

-

Product: Octopamine

-

Cofactors: Ascorbic acid and molecular oxygen are required for the catalytic activity of TβH.[1]

The reaction involves the addition of a hydroxyl group to the β-carbon of the tyramine side chain. TβH is functionally and evolutionarily related to the mammalian enzyme dopamine β-hydroxylase (DBH), which converts dopamine to norepinephrine.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the octopamine biosynthetic pathway.

Table 1: Kinetic Parameters of Tyramine β-Hydroxylase (TβH)

| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference |

| Drosophila melanogaster | Tyramine | 0.161 | 1.05 | 6522 | UniProt P50789 |

| Drosophila melanogaster | Dopamine | 0.181 | 0.115 | 635 | UniProt P50789 |

| Drosophila melanogaster | Phenethylamine | 16 | 0.37 | 23 | UniProt P50789 |

| Manduca sexta | Tyramine | 0.22 ± 0.04 | Not Reported | Not Reported | [1] |

Table 2: Kinetic Parameters of Tyrosine Decarboxylase (TDC)

| Organism | Substrate | K_m_ (mM) | V_max_ (μmol·min⁻¹·mg⁻¹) | Reference |

| Lactobacillus brevis | L-Tyrosine | 0.59 | 147.1 | [4] |

| Drosophila melanogaster | L-Tyrosine | Not Reported | Not Reported | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of octopamine from tyramine.

Expression and Purification of Recombinant Tyramine β-Hydroxylase (TβH)

This protocol is adapted from studies on recombinant Drosophila TβH.

-

Gene Cloning and Expression Vector Construction: The full-length cDNA of Tβh is cloned into an appropriate expression vector, such as pET or pFastBac, often with an N- or C-terminal affinity tag (e.g., 6x-His tag) for purification.

-

Protein Expression:

-

E. coli System: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and cultures are incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Insect Cell System (Baculovirus): Recombinant bacmids are generated and used to transfect insect cells (e.g., Sf9 or Hi5 cells). The virus is amplified and used to infect larger scale cultures for protein expression.

-

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors). Lysis is performed by sonication or using a French press.

-

Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA or other appropriate affinity resin column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM). The recombinant TβH is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be subjected to additional chromatography steps, such as ion-exchange or size-exclusion chromatography.

-

Protein Characterization: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford or BCA assay.

Tyramine β-Hydroxylase (TβH) Activity Assay

This protocol is based on a radiometric assay.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (e.g., 0.1 M, pH 6.9)

-

Catalase (e.g., 1 mg/mL)

-

N-ethylmaleimide (e.g., 0.1 mM)

-

CuSO₄ (e.g., 0.05 mM)

-

Disodium fumarate (e.g., 5 mM)

-

Ascorbic acid (e.g., 5 mM)

-

Tyramine (e.g., 0.76 mM)

-

Radiolabeled tyramine (e.g., [³H]-tyramine) at a known specific activity.

-

-

Enzyme Addition: The reaction is initiated by adding the purified TβH enzyme or a tissue homogenate to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature (or a specific temperature, e.g., 25°C) for a defined period (e.g., 30 minutes). The reaction should be performed in the dark or under dim light.

-

Reaction Termination: The reaction is stopped by heat inactivation (e.g., 5 minutes at 98°C).[6]

-

Product Separation and Quantification: The radiolabeled octopamine product is separated from the unreacted radiolabeled tyramine substrate using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

-

Calculation of Enzyme Activity: The amount of product formed is calculated based on the radioactivity detected in the octopamine fraction and the specific activity of the radiolabeled tyramine. Enzyme activity is typically expressed as pmol of octopamine formed per minute per mg of protein.

HPLC Analysis of Octopamine and Tyramine

This method can be used for quantifying the substrate and product of the TβH reaction.

-

Sample Preparation: The reaction mixture is centrifuged to remove any precipitate. The supernatant is collected for analysis.

-

Chromatographic System:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier (e.g., methanol or acetonitrile). The pH is typically acidic to ensure the amines are in their protonated form.

-

Detection:

-

Electrochemical Detection (ECD): Highly sensitive for detecting electroactive compounds like octopamine and tyramine.

-

UV Detection: Can be used, typically at wavelengths around 225 nm or 275 nm.

-

Fluorescence Detection: Requires pre- or post-column derivatization with a fluorescent tag.

-

-

-

Quantification: The concentrations of octopamine and tyramine in the samples are determined by comparing their peak areas to those of known standards.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Octopamine from Tyrosine

Experimental Workflow for TβH Characterization

Octopamine Signaling Pathway

Tyramine Signaling Pathway

Conclusion

The enzymatic conversion of tyramine to octopamine by tyramine β-hydroxylase is a fundamental process in the neurobiology of invertebrates. This guide has provided a detailed overview of this pathway, including quantitative enzymatic data and comprehensive experimental protocols to facilitate further research. The visualization of the biosynthetic and signaling pathways offers a clear framework for understanding the molecular logic of octopaminergic systems. For researchers and drug development professionals, a thorough understanding of this pathway is essential for the rational design of novel insecticides and therapeutic agents that target the invertebrate nervous system. Continued investigation into the structure, function, and regulation of TβH will undoubtedly uncover new avenues for intervention and a deeper appreciation of the complexities of neurochemical signaling.

References